

^1H and ^{13}C NMR spectral assignments for 2-Naphthyl methacrylate

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Compound of Interest

Compound Name: 2-Naphthyl methacrylate

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A comprehensive guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignments for **2-Naphthyl methacrylate** is presented below, offering a comparative analysis with alternative methacrylate monomers. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies.

Comparative Analysis of Methacrylate Monomers

The following table summarizes the ^1H and ^{13}C NMR spectral data for **2-Naphthyl methacrylate** and two common alternative methacrylate monomers: Methyl methacrylate and Benzyl methacrylate. This allows for a direct comparison of the chemical shifts, highlighting the influence of the ester group on the local electronic environment of the protons and carbons.

Compound	^1H NMR (CDCl_3 , ppm)	^{13}C NMR (CDCl_3 , ppm)
2-Naphthyl methacrylate	Vinyl Protons: 6.00-6.20 (2H, m) Naphthyl Protons: 7.20-8.00 (7H, m) Methyl Protons: 1.80-2.10 (3H, s)	Carbonyl Carbon: ~166 Naphthyl Carbons: 118-148 Vinyl Carbons: 126 (CH_2), 136 (C) Methyl Carbon: ~18
Methyl methacrylate	Vinyl Protons: 6.10 (1H, s), 5.55 (1H, s) Methyl Protons (ester): 3.76 (3H, s) Methyl Protons (vinyl): 1.95 (3H, s)	Carbonyl Carbon: 167.4 Vinyl Carbons: 125.1 (CH_2), 136.7 (C) Methyl Carbon (ester): 51.7 Methyl Carbon (vinyl): 18.3
Benzyl methacrylate	Vinyl Protons: 6.15 (1H, s), 5.58 (1H, s) Benzyl Protons: 7.30-7.40 (5H, m) Methylene Protons: 5.20 (2H, s) Methyl Protons: 1.98 (3H, s)	Carbonyl Carbon: 166.8 Aromatic Carbons: 128.1, 128.2, 128.5, 136.1 Vinyl Carbons: 125.6 (CH_2), 136.4 (C) Methylene Carbon: 66.5 Methyl Carbon: 18.4

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra for organic compounds like **2-Naphthyl methacrylate** is detailed below.

1. Sample Preparation:

- Weigh 10-20 mg of the solid **2-Naphthyl methacrylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

- Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- For ^1H NMR:

- Number of scans: 16-32
- Relaxation delay: 1.0 s
- Pulse width: 30-45°
- Acquisition time: 3-4 s
- Spectral width: -2 to 12 ppm
- For ^{13}C NMR:
 - Number of scans: 1024-4096 (or more for dilute samples)
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled (e.g., zgpg30)
 - Acquisition time: 1-2 s
 - Spectral width: -10 to 220 ppm

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra. For ^1H NMR in CDCl_3 , the residual solvent peak at 7.26 ppm can also be used for calibration.
- Integrate the signals in the ^1H NMR spectrum.

Visualization of 2-Naphthyl methacrylate Structure

The following diagram illustrates the chemical structure of **2-Naphthyl methacrylate** with atom numbering to aid in the interpretation of the NMR spectral assignments.

Caption: Structure of **2-Naphthyl methacrylate** with atom numbering.

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